molecular formula C8H9N3S B2504467 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole CAS No. 866134-14-7

5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole

Cat. No.: B2504467
CAS No.: 866134-14-7
M. Wt: 179.24
InChI Key: GKYNUESSPLBUJZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the broader class of triazolobenzothiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Biochemical Analysis

Cellular Effects

It’s known that similar compounds have been found to modulate σ-receptors, inhibit β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity . These findings suggest that 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole may have a broad range of effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 1,2,4-Triazolo[4,3-a]pyrazine

Uniqueness

5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-2-4-7-6(3-1)11-8(12-7)9-5-10-11/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYNUESSPLBUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=NC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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